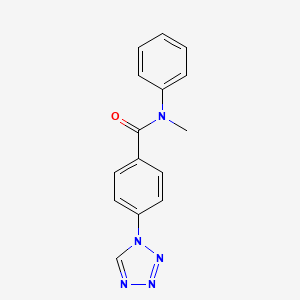

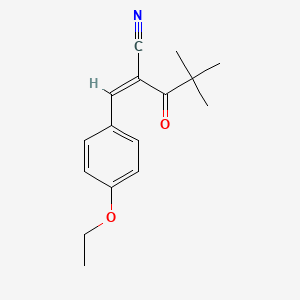

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide” is a compound that contains a tetrazole ring. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The tetrazole ring system has attracted much attention in medicinal chemistry . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Activities

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide compounds have been synthesized and characterized for their potential antioxidant and antibacterial activities . These compounds have shown promising results in in vitro studies, indicating their potential use in medical research for developing new treatments against oxidative stress-related diseases and bacterial infections.

Medicinal Chemistry: Drug Discovery

In the field of medicinal chemistry, tetrazole derivatives, including N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide, are explored for their drug-like properties . Their role as bioisosteres of carboxylic acids makes them particularly interesting for drug discovery, offering a platform for the development of new pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles.

Biochemistry: DNA Synthesis

Tetrazole derivatives are utilized in biochemistry, particularly in DNA synthesis. They serve as acidic activators in the oligonucleotide synthesis process, which is crucial for genetic engineering and research .

Industrial Applications

Beyond their biological activities, tetrazole derivatives find applications in various industrial sectors. They are used in the plastic and rubber industry, paper industry, and agriculture due to their chemical properties, which contribute to the manufacturing processes .

Pharmaceutical Applications: Antibacterial and Anti-inflammatory

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide derivatives have been evaluated for their antibacterial and anti-inflammatory activities. Some derivatives have shown potent activity against specific bacterial strains, suggesting their use in developing new antibacterial agents . Additionally, their anti-inflammatory properties are being investigated for potential therapeutic applications .

Molecular Docking and Pharmacogenomics

The compound’s derivatives are also significant in computational biology, where they are used in molecular docking studies. This helps in understanding the interaction between drugs and their targets, which is essential for the design of drugs with high specificity and efficacy .

Wirkmechanismus

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Biochemical Pathways

Given the wide range of biological activities of tetrazoles, it can be inferred that multiple biochemical pathways may be affected .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide may have good bioavailability.

Result of Action

Given the wide range of biological activities of tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

Tetrazoles have been used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future research directions could focus on exploring more potential applications of tetrazoles and their derivatives in various fields.

Eigenschaften

IUPAC Name |

N-methyl-N-phenyl-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-19(13-5-3-2-4-6-13)15(21)12-7-9-14(10-8-12)20-11-16-17-18-20/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKPBWWLVYYFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate](/img/structure/B2938417.png)

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)

![2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide](/img/structure/B2938423.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2938428.png)

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)